molecular formula C11H15Cl2NO B2422477 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride CAS No. 479192-78-4

3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride

Cat. No.: B2422477
CAS No.: 479192-78-4
M. Wt: 248.15
InChI Key: DPDJWDPKTKRZIW-UHFFFAOYSA-N
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Description

3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to a propanone backbone, with a chloroethylamino substituent. It is often used as an intermediate in the synthesis of other chemical compounds and has notable reactivity due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride typically involves the reaction of 1-phenylpropan-1-one with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of phenylpropanone derivatives or carboxylic acids.

    Reduction: Formation of phenylpropanol derivatives.

    Substitution: Formation of various substituted phenylpropanone derivatives.

Scientific Research Applications

3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Melphalan: An alkylating agent used in chemotherapy.

    Chlorambucil: Another alkylating agent with similar structural features.

    Cyclophosphamide: A widely used chemotherapeutic agent with a chloroethyl group.

Uniqueness

3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its combination of a phenyl group with a chloroethylamino substituent makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

3-(2-chloroethylamino)-1-phenylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDJWDPKTKRZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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